1H-Pyrrole, 2-(2-benzofuranyl)-1-ethenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 2-(2-benzofuranyl)-1-ethenyl-: is a heterocyclic compound that features a pyrrole ring substituted with a benzofuran moiety and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2-(2-benzofuranyl)-1-ethenyl- typically involves the following steps:
Formation of the Benzofuran Moiety: Benzofuran can be synthesized through the O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration and decarboxylation.
Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole, 2-(2-benzofuranyl)-1-ethenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, where halogens or other electrophiles can be introduced using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Ethyl-substituted derivatives
Substitution: Halogenated pyrrole derivatives
Scientific Research Applications
1H-Pyrrole, 2-(2-benzofuranyl)-1-ethenyl- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its conjugated system.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2-(2-benzofuranyl)-1-ethenyl- involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: The compound can affect pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler analog without the pyrrole ring.
Indole: An analog with a nitrogen atom instead of the oxygen atom in the benzofuran ring.
Benzothiophene: An analog with a sulfur atom instead of the oxygen atom in the benzofuran ring.
Uniqueness
1H-Pyrrole, 2-(2-benzofuranyl)-1-ethenyl- is unique due to its combined structural features of both benzofuran and pyrrole rings, along with the ethenyl group. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
816433-28-0 |
---|---|
Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(1-benzofuran-2-yl)-1-ethenylpyrrole |
InChI |
InChI=1S/C14H11NO/c1-2-15-9-5-7-12(15)14-10-11-6-3-4-8-13(11)16-14/h2-10H,1H2 |
InChI Key |
XOLOJCXPIHPOFS-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=CC=C1C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.